molecular formula C7H10OS B13830507 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

Cat. No.: B13830507
M. Wt: 142.22 g/mol
InChI Key: JVYDFUPEPQIMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is an organic compound with the molecular formula C7H10OS. It is a derivative of thiopyran, a sulfur-containing heterocycle.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the ketone group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The sulfur atom in the thiopyran ring also contributes to its reactivity, enabling interactions with electrophiles .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

InChI

InChI=1S/C7H10OS/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3

InChI Key

JVYDFUPEPQIMNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSCCC1

Origin of Product

United States

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